molecular formula C26H24N2O6 B13376167 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B13376167
M. Wt: 460.5 g/mol
InChI Key: RHSMTFYUJCHTOE-ZNTNEXAZSA-N
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Description

5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidinone core, substituted with various functional groups that contribute to its unique chemical properties.

Properties

Molecular Formula

C26H24N2O6

Molecular Weight

460.5 g/mol

IUPAC Name

(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H24N2O6/c1-32-19-8-4-7-18(12-19)24(29)22-23(17-9-10-20(33-2)21(13-17)34-3)28(26(31)25(22)30)15-16-6-5-11-27-14-16/h4-14,23,29H,15H2,1-3H3/b24-22+

InChI Key

RHSMTFYUJCHTOE-ZNTNEXAZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2CC4=CN=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CC4=CN=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step may involve a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Addition of the 3-Methoxybenzoyl Group: This can be accomplished through a nucleophilic substitution reaction, where the pyrrolidinone core reacts with 3-methoxybenzoyl chloride.

    Attachment of the 3-Pyridinylmethyl Group: This step may involve a condensation reaction with a suitable pyridine derivative.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: Studying its effects on various biological systems and its potential therapeutic benefits.

    Materials Science: Exploring its properties for use in the development of new materials with unique characteristics.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(2-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure with a different pyridinylmethyl substitution.

    5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure with a different methoxybenzoyl substitution.

Uniqueness

The uniqueness of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

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